

TBAJ-876: A new generation diarylquinoline shows significant promise against drug-resistant tuberculosis

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Compound of Interest

Compound Name: (Rac)-TBAJ-876

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A comprehensive analysis of cross-resistance studies reveals TBAJ-876's superior potency and efficacy over bedaquiline, particularly against resistant strains of *Mycobacterium tuberculosis*.

TBAJ-876, a next-generation diarylquinoline, is emerging as a highly promising candidate in the fight against tuberculosis (TB), demonstrating significant advantages over the first-in-class drug, bedaquiline (BDQ).[1][2][3] Preclinical and early-phase clinical studies have highlighted its potent in vitro activity, superior efficacy in animal models, and a potentially better safety profile.[3][4] A key advantage of TBAJ-876 lies in its effectiveness against bedaquiline-resistant TB strains, a growing concern in global TB treatment.[1][2][3]

Superior In Vitro Potency Against Drug-Sensitive and Resistant Strains

In vitro studies have consistently shown that TBAJ-876 possesses greater antimycobacterial activity than bedaquiline, with some studies indicating an approximately 10-fold greater potency.[3] This heightened activity extends to strains with mutations in the Rv0678 gene, the primary cause of bedaquiline resistance.[1][5] While these mutations increase the minimum inhibitory concentration (MIC) for both drugs, the MIC of TBAJ-876 against these resistant mutants remains significantly lower than that of bedaquiline.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of TBAJ-876 and Bedaquiline

Drug	M. tuberculosis Strain	MIC (µg/mL)
TBAJ-876	Wild-type H37Rv	0.004
Bedaquiline	Wild-type H37Rv	0.04
TBAJ-876	Isogenic Rv0678 loss-of-function mutant	10-fold lower than BDQ
Bedaquiline	Isogenic Rv0678 loss-of-function mutant	2-8 fold increase from wild-type

Source: Data compiled from multiple preclinical studies.[\[1\]](#)[\[2\]](#)

Enhanced Efficacy in In Vivo Models

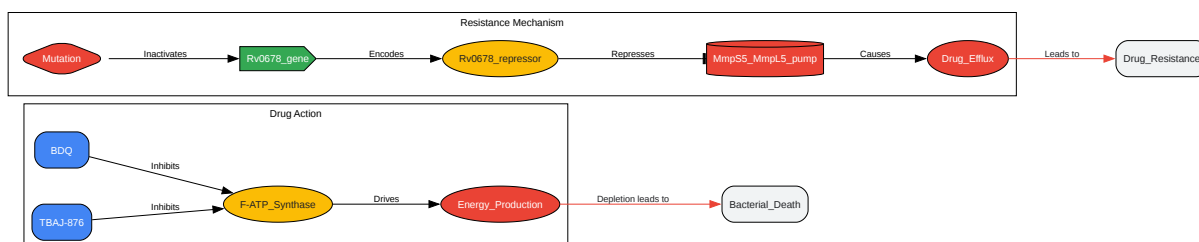
The superior potency of TBAJ-876 observed in vitro translates to greater efficacy in animal models of tuberculosis. In murine models, TBAJ-876, when administered alone or in combination with other TB drugs like pretomanid and linezolid, demonstrated greater bactericidal activity at lower doses compared to bedaquiline.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#) Notably, TBAJ-876 was more effective at preventing the selection of bedaquiline-resistant mutants.[\[6\]](#)

A study using a murine model showed that TBAJ-876 at doses of 6.25 mg/kg and 12.5 mg/kg was significantly more effective at reducing the bacterial load in the lungs compared to bedaquiline at a 25 mg/kg dose.[\[2\]](#)[\[6\]](#)[\[7\]](#) This suggests that TBAJ-876 has the potential to shorten the duration of TB treatment.[\[1\]](#)[\[2\]](#)

Mechanism of Action and Resistance

Both TBAJ-876 and bedaquiline target the F-ATP synthase enzyme in Mycobacterium tuberculosis, which is crucial for energy production.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) They inhibit the enzyme by binding to the c-ring and the ε-subunit, disrupting its function.[\[8\]](#)[\[9\]](#)[\[12\]](#) Resistance to bedaquiline primarily arises from mutations in the Rv0678 gene, which encodes a repressor of the MmpS5-MmpL5 efflux pump.[\[1\]](#)[\[2\]](#) Inactivating mutations in Rv0678 lead to the overexpression of this pump, which expels the drug from the bacterial cell.

The diagram below illustrates the mechanism of action and the development of resistance to diarylquinolines.



Prepare serial dilutions of TBAJ-876 and comparator drugs (e.g., Bedaquiline) in 7H9 broth.

Inoculate each dilution with a standardized suspension of *M. tuberculosis* (wild-type and resistant strains).

Incubate tubes/plates at 37°C.

Observe for visible bacterial growth after a defined incubation period (e.g., 7-14 days).

Determine the MIC as the lowest drug concentration with no visible growth.

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